molecular formula C17H22N4O3 B2952510 N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1323776-08-4

N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Katalognummer: B2952510
CAS-Nummer: 1323776-08-4
Molekulargewicht: 330.388
InChI-Schlüssel: FGASWKSJCSETFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • 3-Methyl-1,2,4-oxadiazole: A heterocyclic group known for its electron-withdrawing properties, hydrogen-bonding capacity, and resistance to enzymatic degradation, making it common in medicinal chemistry .
  • 4-Butoxyphenyl carboxamide: A lipophilic substituent that may enhance membrane permeability and modulate pharmacokinetics.

Eigenschaften

IUPAC Name

N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-3-4-9-23-15-7-5-14(6-8-15)19-17(22)21-10-13(11-21)16-18-12(2)20-24-16/h5-8,13H,3-4,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGASWKSJCSETFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's. This article reviews its biological activity, focusing on its mechanism of action, efficacy in inhibiting key enzymes, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A butoxyphenyl group
  • A 1,2,4-oxadiazole moiety
  • An azetidine ring

This combination may contribute to its biological activity, particularly in terms of enzyme inhibition.

Research indicates that derivatives of 1,2,4-oxadiazole can act as selective inhibitors for enzymes involved in cholinergic neurotransmission. Specifically, studies have shown that compounds similar to N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are crucial in the treatment of Alzheimer's disease.

Enzyme Inhibition Studies

In a study evaluating various 1,2,4-oxadiazole derivatives, it was found that certain compounds exhibited significant inhibitory activity against BuChE with IC50 values ranging from 5.07 µM to 81.16 µM. Notably, the most potent compound had an IC50 value of 5.07 µM and a selectivity index (SI) greater than 19.72 compared to AChE .

CompoundIC50 (µM)Selectivity Index
N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamideTBDTBD
Compound 6n5.07>19.72
Compound 6b9.81>10.19

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

  • Alzheimer's Disease Models : In vitro studies demonstrated that compounds with similar structures effectively inhibited BuChE activity in neuronal cell lines. This suggests potential for cognitive enhancement by increasing acetylcholine levels through reduced breakdown .
  • Pharmacokinetic Studies : Animal models have shown that certain oxadiazole derivatives penetrate the blood-brain barrier effectively, indicating their potential for central nervous system (CNS) applications .
  • Structure-Activity Relationship (SAR) : Research has identified key structural elements that enhance enzyme inhibition. For instance, the presence of a methyl group at specific positions on the oxadiazole ring significantly increases potency against BuChE .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Toxicity Notes
N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide Azetidine 4-butoxyphenyl, 3-methyl-oxadiazole ~349.4 (calculated) Not reported ~3.2 (estimated) Likely similar to
4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline Pyrazole Trifluoromethyl, aniline ~314.3 (calculated) Not reported ~2.8 (estimated) Higher lipophilicity from CF₃
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) Quinoline + Piperidine Ethyl, fluoro, oxane 465.56 Not reported ~4.1 (estimated) Clinical-stage; organ-specific toxicity possible
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide Pyridine + Piperidine Pyrazine-carboxamide 365.40 Not reported ~1.9 (estimated) Skin/eye irritation; respiratory toxicity
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Benzaldehyde Meta-substituted oxadiazole 188.18 105–109 ~1.5 (reported) High purity (97%)

Key Observations

Quinoline-based navacaprant () exhibits higher molecular weight (~465.56 g/mol), which may limit blood-brain barrier penetration compared to the azetidine derivative (~349.4 g/mol).

Substituent Effects :

  • The 4-butoxyphenyl group enhances lipophilicity (predicted LogP ~3.2) relative to aniline (LogP ~2.8 in ) or pyrazine-carboxamide (LogP ~1.9 in ), favoring passive diffusion.
  • Trifluoromethyl groups (as in ) increase metabolic stability but may elevate toxicity risks due to bioaccumulation.

Thermal and Physical Properties :

  • Substituted benzaldehydes () demonstrate that ortho/meta/para substitution significantly affects melting points (e.g., 105–109°C for meta vs. 133–135°C for para), suggesting the target compound’s crystallinity depends on its substitution pattern.

Toxicity and Handling :

  • Piperidine-pyridine derivatives () show skin/eye irritation and respiratory toxicity, likely due to reactive intermediates. The target compound’s azetidine core may reduce such risks by avoiding metabolic activation pathways common in larger amines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.